![molecular formula C16H19N B090250 N-Benzyl-N-ethyl-m-toluidine CAS No. 119-94-8](/img/structure/B90250.png)
N-Benzyl-N-ethyl-m-toluidine
Overview
Description
N-Benzyl-N-ethyl-m-toluidine is an organic compound with the chemical formula C16H19N. It is a colorless liquid that is slightly soluble in water but soluble in most organic solvents. This compound is primarily used as a catalyst or intermediate in organic synthesis reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzyl-N-ethyl-m-toluidine is typically synthesized by reacting m-toluidine with benzyl chloride and ethyl bromide under basic conditions. The reaction is carried out in ethanol with a base such as sodium carbonate. The mixture is heated under reflux for several hours, and the product is purified by distillation or crystallization .
Industrial Production Methods: In industrial settings, the production of this compound involves the alkylation of m-toluidine with benzyl chloride and ethyl bromide. The reaction is conducted in the presence of a base like sodium hydroxide or sodium carbonate. The reaction temperature is gradually increased from 40°C to 100°C to ensure complete conversion. The product is then separated by phase separation and purified by vacuum distillation .
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-N-ethyl-m-toluidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions with halides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halides like benzyl chloride or ethyl bromide under basic conditions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: N-Benzyl-m-toluidine.
Substitution: Various substituted derivatives depending on the halide used
Scientific Research Applications
Chemistry
N-Benzyl-N-ethyl-m-toluidine serves as:
- Catalyst : It facilitates various organic synthesis reactions by stabilizing transition states and lowering activation energy.
- Intermediate : It is used in the synthesis of complex organic molecules, including dyes and pharmaceuticals.
Table 1: Chemical Reactions Involving this compound
Reaction Type | Example Products | Conditions |
---|---|---|
Oxidation | N-Oxide derivatives | Hydrogen peroxide |
Reduction | N-Benzyl-m-toluidine | Lithium aluminum hydride |
Substitution | Various substituted derivatives | Basic conditions with halides |
Biology
In biological research, this compound is utilized for:
- Synthesis of Bioactive Compounds : It aids in developing compounds with potential pharmacological activities.
- Pharmacokinetics Studies : Its properties allow for effective analysis using techniques such as High-Performance Liquid Chromatography (HPLC) to trace drug metabolism and distribution .
Medicine
The compound plays a crucial role in medicinal chemistry:
- Pharmaceutical Intermediates : It is integral in synthesizing various pharmaceutical agents, contributing to drug discovery and development processes.
Industrial Applications
This compound is also significant in industrial applications:
- Dye Production : It is involved in manufacturing acid dyes such as Acid Blue 90, 91, and 109, which are widely used in textiles and other materials.
Case Study 1: Synthesis of Dyes
A study demonstrated the use of this compound as an intermediate in synthesizing acid dyes, highlighting its effectiveness in producing vibrant colors with good fastness properties. The compound's solubility in organic solvents facilitated the dyeing process, improving application efficiency .
Case Study 2: Pharmacological Research
In pharmacological research, this compound was employed to synthesize novel compounds that exhibited anti-cancer properties. The compound's ability to form stable intermediates allowed researchers to explore various structural modifications leading to enhanced biological activity .
Mechanism of Action
The mechanism of action of N-Benzyl-N-ethyl-m-toluidine involves its role as a catalyst or intermediate in various chemical reactions. It facilitates the formation of new chemical bonds by stabilizing transition states and lowering activation energy. The molecular targets and pathways involved depend on the specific reaction it is used in .
Comparison with Similar Compounds
- N-Benzyl-N-ethyl-3-methylaniline
- N-Ethyl-N-(3-methylphenyl)benzenemethanamine
- N-Ethyl-3-methylaniline
Comparison: N-Benzyl-N-ethyl-m-toluidine is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers better solubility in organic solvents and enhanced catalytic activity in certain reactions .
Biological Activity
N-Benzyl-N-ethyl-m-toluidine (CAS Number: 119-94-8) is an organic compound with the molecular formula CHN. This compound, primarily utilized as an intermediate in organic synthesis, has garnered attention for its potential biological activities and applications in medicinal chemistry.
- Molecular Weight : 225.337 g/mol
- Density : 1.0 ± 0.1 g/cm³
- Boiling Point : 356.3 ± 21.0 °C at 760 mmHg
- Melting Point : 161-162 °C
Synthesis
This compound is synthesized through the reaction of m-toluidine with benzyl chloride and ethyl bromide in the presence of a base, typically sodium carbonate, under reflux conditions. This process highlights its utility as a precursor for various biologically active compounds .
The biological activity of this compound is primarily linked to its role as a catalyst in organic reactions and as an intermediate in the synthesis of pharmaceutical compounds. It facilitates various chemical reactions by lowering activation energy, thereby influencing biochemical pathways that lead to the formation of biologically active molecules .
Pharmacological Applications
Research indicates that this compound may serve as a precursor in the synthesis of drugs and other bioactive compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in the development of dyes and pharmaceuticals .
Study on Catalytic Properties
In a study examining the catalytic properties of this compound, researchers found that it effectively catalyzed the formation of various amines and other nitrogen-containing compounds. The study highlighted its efficiency under different reaction conditions, demonstrating significant yields in product formation .
Toxicological Assessment
A toxicological assessment involving genetically modified mice indicated that exposure to this compound could lead to specific biomarkers associated with carcinogenicity. The study utilized various mouse strains to evaluate the long-term effects of this compound and its derivatives on health outcomes .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Biological Activity |
---|---|---|---|---|
This compound | CHN | 356.3 ± 21.0 | 161-162 | Catalytic activity, drug synthesis |
N-Ethyl-N-benzyl-m-toluidine | CHN | Similar | Similar | Similar catalytic properties |
N-Benzyl-N-ethyl-3-methylaniline | CHN | Similar | Similar | Enhanced solubility |
This table illustrates how this compound compares to similar compounds in terms of physical properties and biological activity.
Properties
IUPAC Name |
N-benzyl-N-ethyl-3-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-3-17(13-15-9-5-4-6-10-15)16-11-7-8-14(2)12-16/h4-12H,3,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIACAIAQHPLINF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059501 | |
Record name | N-Benzyl-N-ethyl-m-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119-94-8 | |
Record name | N-Ethyl-N-(3-methylphenyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N-Benzyl-N-ethyl-m-toluidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Ethyl-N-benzyl-m-toluidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8089 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenemethanamine, N-ethyl-N-(3-methylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Benzyl-N-ethyl-m-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzyl-N-ethyl-m-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.963 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-BENZYL-N-ETHYL-M-TOLUIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK3LC8CT3L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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